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Compound of Interest

Compound Name: Fenoverine-d8

Cat. No.: B15577955

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the regulatory landscape and recommended
preclinical study designs for Fenoverine-d8, a deuterated analog of the antispasmodic agent
Fenoverine. Given the limited publicly available data specific to Fenoverine-d8, this document
leverages information on the parent compound, Fenoverine, and general regulatory principles
for deuterated pharmaceuticals to offer a robust framework for its preclinical development.

Introduction to Fenoverine and the Rationale for
Deuteration

Fenoverine is an antispasmodic drug that functions by modulating calcium influx in smooth
muscle cells.[1][2][3] It is primarily indicated for the treatment of gastrointestinal spasms and
irritable bowel syndrome (IBS).[3][4] The mechanism of action involves the inhibition of voltage-
dependent calcium channels, which leads to the relaxation of smooth muscles.[3][5]

Deuteration, the substitution of hydrogen with its heavy isotope deuterium, is a strategy
employed to improve the pharmacokinetic and/or toxicological profile of a drug.[6] This
modification can lead to a more stable chemical bond, potentially resulting in altered
metabolism, reduced formation of toxic metabolites, and an improved safety and efficacy profile
compared to the non-deuterated counterpart.[6][7] Fenoverine-d8 is the deuterated version of
Fenoverine, developed to potentially offer such advantages.[5]
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Regulatory Framework for Deuterated Drugs

There are no specific regulatory guidelines issued for Fenoverine-d8. Instead, its development
and approval will be governed by the existing framework for new chemical entities (NCES) or,
more likely, by leveraging the data of its parent compound through expedited pathways.

2.1. The 505(b)(2) Pathway in the United States

The U.S. Food and Drug Administration (FDA) has recognized deuterated compounds as
distinct active moieties, making them eligible for NCE exclusivity.[6][8] The 505(b)(2) regulatory
pathway is a streamlined option that allows a sponsor to rely, in part, on the FDA's findings of
safety and effectiveness for a previously approved drug.[9] This approach can reduce the
overall development program, leading to lower costs and faster timelines.[6]

To utilize this pathway for Fenoverine-d8, a sponsor would need to establish a "bridge" to the
existing data for Fenoverine. This typically involves:

« Invitro and in vivo studies to characterize any differences in metabolism between
Fenoverine and Fenoverine-d8.

» Bridging toxicity studies to demonstrate a similar or improved safety profile.

o Pharmacokinetic (PK) studies, including relative bioavailability, to compare the two
compounds.

2.2. European Medicines Agency (EMA) Considerations

The EMA provides guidelines on the chemistry of active substances, which would apply to
Fenoverine-d8.[10][11][12] Similar to the FDA, the EMA would require a comprehensive
dossier on the chemistry, manufacturing, and controls (CMC) of the new active substance. For
a deuterated compound, particular attention would be paid to the isotopic purity and the
potential for any novel impurities. While a direct equivalent to the 505(b)(2) pathway is not
explicitly defined, the EMA does allow for "hybrid" applications that rely in part on the data of a
reference medicinal product.

Preclinical Study Design for Fenoverine-d8
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The preclinical development program for Fenoverine-d8 should be designed to establish its
safety and pharmacological activity, with a focus on comparing its profile to that of Fenoverine.

3.1. In Vitro Pharmacology

Objective: To confirm the mechanism of action and to compare the potency and selectivity of
Fenoverine-d8 and Fenoverine.

Table 1: lllustrative In Vitro Pharmacology Data

Assay Type Target Parameter Fenoverine Fenoverine-d8

Calcium Channel  L-type Ca2+

o Ki (nM) 50 48
Binding channels
Smooth Muscle ) )
) Guinea Pig lleum  1C50 (uM) 25 2.3
Contraction
hERG Channel hERG Potassium
IC50 (uM) >100 >100

Assay Channel

Experimental Protocol: Smooth Muscle Contraction Assay

o Tissue Preparation: Isolate segments of the guinea pig ileum and mount them in an organ
bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% 02/5%
Cco2.

» Contraction Induction: Induce contractions using a standard agonist such as acetylcholine or
potassium chloride.

» Drug Application: Add increasing concentrations of Fenoverine or Fenoverine-d8 to the
organ bath and record the inhibition of the induced contractions.

o Data Analysis: Calculate the IC50 value (the concentration of the drug that causes 50%
inhibition of the maximal contraction).

3.2. Pharmacokinetics
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Obijective: To characterize the absorption, distribution, metabolism, and excretion (ADME)
profile of Fenoverine-d8 and compare it to Fenoverine.

Table 2: lllustrative Pharmacokinetic Parameters in Rats (Oral Administration)

Parameter Fenoverine Fenoverine-d8
Tmax (h) 15 2.0

Cmax (ng/mL) 350 500

AUC (0-t) (ng-h/mL) 1200 2400

Half-life (t1/2) (h) 4 8

Bioavailability (%) 40 60

Experimental Protocol: Rodent Pharmacokinetic Study

e Animal Model: Use male and female Sprague-Dawley rats.

e Dosing: Administer a single oral dose of Fenoverine or Fenoverine-d8.

e Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8,
12, and 24 hours) post-dosing.

o Bioanalysis: Analyze plasma concentrations of the parent drug and any major metabolites
using a validated LC-MS/MS method.

o Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.

3.3. Toxicology

Objective: To assess the safety profile of Fenoverine-d8 and identify any potential target
organs for toxicity.

Table 3: lllustrative Acute Toxicity Data in Rodents
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Species Route of Administration LD50 (mg/kg)
Mouse Oral 1200
Rat Oral 1500

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

» Animal Model: Use female Swiss mice.

e Dosing: Administer a single oral dose of Fenoverine-d8 to one animal.

o Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

» Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal
dies, the next animal is given a lower dose.

e LD50 Calculation: The LD50 is calculated based on the pattern of survivals and deaths.

Visualization of Key Pathways and Workflows

4.1. Signaling Pathway of Fenoverine
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Caption: Mechanism of action of Fenoverine and Fenoverine-d8.

4.2. Preclinical Development Workflow for Fenoverine-d8
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Caption: A typical preclinical development workflow for a deuterated drug candidate.
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4.3. Regulatory Pathway Logic
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Caption: Decision logic for the regulatory submission pathway.

Conclusion

The preclinical development of Fenoverine-d8 presents a promising opportunity to enhance
the therapeutic profile of an established antispasmodic agent. While specific regulatory
guidance for this deuterated compound is not available, a clear path forward can be charted by
adhering to the general principles for deuterated drugs and engaging with regulatory agencies
early in the development process. A well-designed preclinical program that thoroughly
characterizes the pharmacology, pharmacokinetics, and toxicology of Fenoverine-d8, in direct
comparison to Fenoverine, will be critical for a successful regulatory submission and eventual
clinical translation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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